molecular formula C11H12O4 B566000 Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate CAS No. 805250-17-3

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

Número de catálogo B566000
Número CAS: 805250-17-3
Peso molecular: 208.213
Clave InChI: RHMDISFJOKCCAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a compound with the CAS Number: 805250-17-3 . It has a molecular weight of 208.21 . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate . The InChI Code for this compound is 1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 208.21 . It appears as a white to yellow solid . The storage temperature for this compound is +4°C .

Aplicaciones Científicas De Investigación

  • Antimicrobial Properties : Dihydrobenzofurans with certain substitutions have shown moderate activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) (Ravi, Selvam, & Swaminathan, 2012).

  • Antiangiogenic Activity : Synthetic dihydrobenzofuran lignans, obtained through biomimetic oxidative dimerization, demonstrated pronounced antiangiogenic activity, especially the 2R,3R-enantiomer of a dimerization product of caffeic acid methyl ester (Apers et al., 2002).

  • Potential Antitumor Agents : Certain dihydrobenzofuran lignans showed promising activity against leukemia and breast cancer cell lines, with specific compounds inhibiting mitosis and tubulin polymerization, highlighting their potential as antimitotic and antitumor agents (Pieters et al., 1999).

  • Synthesis Methods and Applications : Various studies have focused on the synthesis of dihydrobenzofuran derivatives and their biological activities, demonstrating their versatility and potential for further pharmaceutical applications (Sako, Hosokawa, Ito, & Iinuma, 2004).

  • Isolation from Natural Sources : Dihydrobenzofurans have been isolated from natural sources like the roots of Microglossa pyrifolia, some of which are used in traditional medicine, indicating their potential in natural product-based drug discovery (Schmidt, Hildebrand, & Willuhn, 2003).

  • Germination Inhibitory Constituents : Dihydrobenzofurans have been identified as germination inhibitory constituents in plants like Erigeron annuus, which could have implications for agricultural sciences (Oh et al., 2002).

Safety And Hazards

The safety information available indicates that this compound should be stored in a sealed, dry environment at 2-8°C . It has a GHS07 signal word “Warning” and hazard statements H302-H315-H319 . Precautionary statements include P305+P351+P338 .

Direcciones Futuras

The compound has been used in the synthetic preparation of TAK-875 , a novel oral medication developed to improve the secretion of insulin in a glucose-dependent manner . This suggests potential future directions in the development of medications for the control of blood sugar levels.

Propiedades

IUPAC Name

methyl 2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMDISFJOKCCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720987
Record name Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate

CAS RN

805250-17-3
Record name Methyl (6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of (1,5-cyclooctadiene)rhodium trifluoromethanesulfonate (12 mg) and (R,R)-Me-BPE (6.5 mg) was added methanol (2.5 mL) sufficiently substituted with argon gas, and the mixture was stirred at room temperature for 15 min. This was added to methyl(6-hydroxy-1-benzofuran-3-yl)acetate (51 mg), and the mixture was stirred at 70° C. for 3 hr under 0.7 MPa hydrogen atmosphere. The reaction mixture was quantified by HPLC. As a result, the enantiomeric excess was 47.9%, and the yield was 41.5%.
[Compound]
Name
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
Quantity
12 mg
Type
reactant
Reaction Step One
Quantity
6.5 mg
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of methyl(6-hydroxy-1-benzofuran-3-yl)acetate (11.4 g, 55.3 mmol) in methanol (100 mL) was added 10% palladium-carbon (50% water-containing product, 2 g), and the mixture was stirred at room temperature for 18 hr under hydrogen atmosphere (balloon pressure). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=20:80-50:50), and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (8.74 g, yield 76%) as colorless prisms.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
76%

Synthesis routes and methods III

Procedure details

To a solution of methyl (6-hydroxy-1-benzofuran-3-yl)acetate (11.4 g, 55.3 mmol) in methanol (100 mL) was added 10% palladium-carbon (50% water-containing product, 2 g), and the mixture was stirred at room temperature for 18 hr under hydrogen atmosphere (balloon pressure). The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=20:80-50:50), and the obtained solid was recrystallized from ethyl acetate-hexane to give the title compound (8.74 g, yield 76%) as colorless prisms.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
76%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.